Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate
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Overview
Description
Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate is a complex organic compound with a unique structure that includes a tert-butyl group, a chloro-substituted phenyl ring, and an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate typically involves multiple steps, starting with the preparation of the core phenyl ring structure. This can be achieved through a series of reactions, including halogenation, sulfonation, and alkylation. The ethynyl linkage is introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution of the chloro group can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl linkage and the chloro-substituted phenyl ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate: shares similarities with other compounds containing tert-butyl groups, chloro-substituted phenyl rings, and ethynyl linkages.
Tert-butyl chloroacetate: and tert-butyl acetate are examples of similar compounds with different functional groups and applications
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H27ClO5S |
---|---|
Molecular Weight |
463.0 g/mol |
IUPAC Name |
tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate |
InChI |
InChI=1S/C24H27ClO5S/c1-6-7-17-10-12-21(31(5,27)28)15-18(17)8-9-19-14-20(25)11-13-22(19)29-16-23(26)30-24(2,3)4/h10-15H,6-7,16H2,1-5H3 |
InChI Key |
WULNWWNVPFVQFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=C1)S(=O)(=O)C)C#CC2=C(C=CC(=C2)Cl)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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